molecular formula C18H12INO3 B7499660 [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate

[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate

Cat. No.: B7499660
M. Wt: 417.2 g/mol
InChI Key: UPOYSJTYNOBMMR-UHFFFAOYSA-N
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Description

[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate: is an organic compound that features a furan ring, a carboxylate group, and an iminomethyl group attached to a phenyl ring. The presence of an iodine atom in the phenyl ring makes this compound particularly interesting for various chemical applications, including its potential use in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate typically involves the following steps:

    Formation of the iminomethyl group: This can be achieved by reacting 4-iodobenzaldehyde with aniline under acidic conditions to form the corresponding Schiff base.

    Coupling with furan-2-carboxylic acid: The Schiff base is then reacted with furan-2-carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the iminomethyl group.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate exerts its effects is largely dependent on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the iodine atom can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [4-[(4-Methoxyphenyl)iminomethyl]phenyl] furan-2-carboxylate: Similar structure but with a methoxy group instead of an iodine atom.

    [4-[(4-Chlorophenyl)iminomethyl]phenyl] furan-2-carboxylate: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: The presence of the iodine atom in [4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate makes it unique compared to its analogs. Iodine atoms can participate in halogen bonding, which can enhance the compound’s reactivity and binding properties in various applications.

Properties

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12INO3/c19-14-5-7-15(8-6-14)20-12-13-3-9-16(10-4-13)23-18(21)17-2-1-11-22-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYSJTYNOBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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